molecular formula C3H3Br B043270 Propargyl bromide CAS No. 106-96-7

Propargyl bromide

Cat. No. B043270
CAS RN: 106-96-7
M. Wt: 118.96 g/mol
InChI Key: YORCIIVHUBAYBQ-UHFFFAOYSA-N
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Description

Propargyl bromide is an organic compound with the formula C3H3Br. It is a colorless liquid with a pungent odor. It is a brominated derivative of propargyl alcohol, which is an alkyne. This compound is widely used in organic synthesis and has a variety of applications in the laboratory.

Scientific Research Applications

  • Catalytic Applications : Propargyl bromide is used as a catalyst in chemical synthesis. For instance, Indium(III) bromide catalyzes the propargylation of heteroaromatic systems using α-aryl-substituted propargyl alcohols, which results in high yields and regioselectivity for synthesizing propargylated heterocycles (Yadav et al., 2007).

  • Agricultural Applications : this compound shows potential in agriculture for controlling barnyardgrass and Fusarium oxysporum in soils. However, its effectiveness varies due to rapid degradation and high adsorption (Ma et al., 2001). It has been identified as a promising alternative soil fumigant with a short degradation time, posing minimal environmental risks (Yates & Gan, 1998), and is effective in controlling soil-borne pests and weeds at lower rates than traditional fumigants in the California cut flower and bulb industry (Zasada et al., 2007).

  • Fluorescence Applications : Poly(propargyl pyridinium bromide) exhibits strong fluorescence emissions, making it promising for fluorescence-based applications after enhancements by anions and heating (Zhou et al., 2012).

  • Chemical Reactions and Intermediates : this compound reacts with various compounds and can form intermediates in chemical reactions. For example, it reacts with aldehydes at room temperature in aqueous media to yield homopropargylic alcohols, influenced by the presence of metallic zinc (Yavari & Riazi-Kermani, 1995). Also, the propargyl-allenylindium system produces transient organoindium intermediates with solvent and methyl substitution influencing the reaction process (Miao et al., 2004).

  • Photodissociation Dynamics : this compound's molecular ion undergoes anisotropic dissociation in repulsive excited electronic states at various wavelengths, with statistical dissociation observed under certain conditions (Kim et al., 2000). Additionally, its photodissociation and photoionization dynamics have been studied, revealing various reaction paths and product kinetic energies (Fan & Pratt, 2006).

  • Environmental Considerations : The degradation of this compound in soil is influenced by factors such as soil moisture, with irrigation management impacting its efficiency for pest control (Allaire et al., 2005). Soil organic matter content also influences its degradation, but repeated application does not increase the degradation rate (Papiernik et al., 2002).

  • Safety Considerations : this compound, along with propargyl halides and allene, poses potential hazards in storage, use, and transportation, but these risks can be mitigated by dilution with toluene (Forshey et al., 1969).

Safety and Hazards

Propargyl bromide is a lachrymator and an alkylating agent . It is highly flammable, toxic if swallowed, and causes severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child . It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl bromide will continue to play a significant role in organic synthesis in the future .

properties

IUPAC Name

3-bromoprop-1-yne
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InChI

InChI=1S/C3H3Br/c1-2-3-4/h1H,3H2
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InChI Key

YORCIIVHUBAYBQ-UHFFFAOYSA-N
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Canonical SMILES

C#CCBr
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Molecular Formula

C3H3Br
Record name 3-BROMOPROPYNE
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DSSTOX Substance ID

DTXSID3042340
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Molecular Weight

118.96 g/mol
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Physical Description

3-bromopropyne appears as a colorless to light yellow liquid substance with a sharp odor. Flash point 65 °F. Denser than water and insoluble in water. Vapors are heavier than air. May be irritating to skin and eyes. Used to make other chemicals. It may decompose explosively with mild shock., Colorless liquid with a pungent odor; [NJ-HSFS]
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Boiling Point

190 to 194 °F at 760 mmHg (EPA, 1998), 89 °C
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Flash Point

50 °F (EPA, 1998), 50 °F, 10.0 °C (closed cup); 18.0 °C (open cup)
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Solubility

Soluble in ethanol, ether, benzene, carbon tetrachloride, and chloroform, In water, 1.49X10+4 mg/L at 25 °C
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Density

1.564 to 1.57 (EPA, 1998), 1.579 g/cu cm at 19 °C
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Vapor Density

4.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.87 (Air = 1)
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Vapor Pressure

108.0 [mmHg]
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Color/Form

Liquid, Colorless, crystalline

CAS RN

106-96-7
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Melting Point

-77.9 °F (EPA, 1998)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does propargyl bromide exert its biocidal effects?

A1: While the exact mechanism of action of this compound is not fully understood, it is believed to act as an alkylating agent. This means it can react with and disrupt vital cellular components like DNA, RNA, and proteins, ultimately leading to the death of the target organism. []

Q2: What types of organisms are effectively controlled by this compound?

A2: Research indicates that this compound effectively controls a range of soilborne pests, including the citrus nematode (Tylenchulus semipenetrans Cobb), the fungus Fusarium oxysporum, and various weed species. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H3Br, and its molecular weight is 118.96 g/mol.

Q4: What are the key spectroscopic features of this compound?

A4: While the provided research papers do not delve into specific spectroscopic data, this compound would exhibit characteristic peaks in infrared (IR) spectroscopy corresponding to the C≡C and C-Br stretching vibrations. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the propargylic protons and the terminal alkyne proton.

Q5: Does irrigation impact the behavior of this compound in soil?

A5: Yes, irrigation significantly influences this compound's distribution and degradation in soil. Research has shown that irrigation can reduce volatilization losses but also creates complex movement patterns within the soil profile. []

Q6: Is this compound commonly used as a catalyst?

A6: While this compound itself is not typically employed as a catalyst, it serves as a versatile building block in organic synthesis and can be used in reactions catalyzed by various metals, including palladium, indium, and zinc. [, , , , , , , ]

Q7: Can this compound be used to synthesize complex molecules?

A7: Yes, this compound is a valuable reagent in synthesizing diverse organic compounds, including heterocycles, allenes, homopropargyl alcohols, and fused-ring systems. [, , , , , , ]

Q8: Have computational methods been used to study this compound?

A8: Yes, quantum chemical calculations, particularly density functional theory (DFT), have been employed to study the potential energy surface of this compound and its dissociation pathways, providing insights into its reactivity and photodissociation dynamics. [, ]

Q9: How do structural modifications to this compound affect its reactivity?

A9: While the provided research doesn't extensively explore SAR, it suggests that introducing substituents on the propargyl unit can alter the regioselectivity of its reactions. For instance, trialkylsilyl propargyl bromides can selectively yield either allenic or homopropargylic alcohols depending on the reaction conditions. []

Q10: What factors can impact the stability of this compound?

A10: this compound can be susceptible to degradation under certain conditions. Its degradation rate in soil varies with soil type and organic matter content, highlighting the impact of environmental factors on its stability. [, ]

Q11: Why is there interest in finding alternatives to methyl bromide as a soil fumigant?

A11: Methyl bromide is a potent ozone-depleting substance. Consequently, international agreements have led to its phase-out, driving the search for environmentally friendly alternatives like this compound. [, ]

Q12: What are the environmental concerns associated with this compound?

A12: this compound's volatility raises concerns about its potential for atmospheric release, potentially impacting air quality. While its soil degradation is relatively rapid, further research is needed to fully assess its environmental fate and potential for groundwater contamination. [, , ]

Q13: What are some of the alternatives to this compound being explored as soil fumigants?

A13: Several compounds are being investigated as potential replacements for methyl bromide, including iodomethane, metam sodium, and 1,3-dichloropropene. Each alternative has its own efficacy and environmental profile. [, , ]

Q14: What analytical techniques are employed in studying this compound?

A14: Various analytical methods are crucial in this compound research, including gas chromatography (GC) for quantifying its concentration in environmental samples, mass spectrometry (MS) for identifying its degradation products, and spectroscopic techniques like IR and NMR for structural characterization. [, ]

Q15: How does this compound research intersect with different scientific disciplines?

A15: The study of this compound requires a multidisciplinary approach, drawing upon expertise from organic chemistry, analytical chemistry, environmental science, toxicology, and agricultural science. This collaborative effort is essential to fully understand its properties, applications, and potential risks. []

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